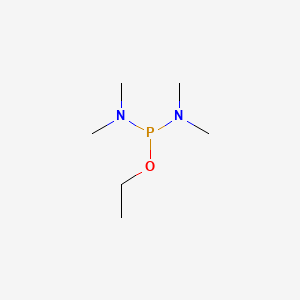
Phosphorodiamidous acid, N,N,N',N'-tetramethyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorodiamidous acid, N,N,N’,N’-tetramethyl-, ethyl ester is an organophosphorus compound with the molecular formula C6H17N2OP. It is a derivative of phosphorodiamidous acid, where the hydrogen atoms are replaced by ethyl and tetramethyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorodiamidous acid, N,N,N’,N’-tetramethyl-, ethyl ester can be synthesized through the reaction of phosphorodiamidous acid with ethyl alcohol and tetramethylamine. The reaction typically occurs under controlled conditions, such as low temperature and an inert atmosphere, to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of phosphorodiamidous acid, N,N,N’,N’-tetramethyl-, ethyl ester involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphorodiamidous acid, N,N,N’,N’-tetramethyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorodiamidic acid derivatives.
Reduction: Reduction reactions can convert it into simpler phosphorodiamidous compounds.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various phosphorodiamidic acid derivatives, reduced phosphorodiamidous compounds, and substituted phosphorodiamidous esters.
Scientific Research Applications
Phosphorodiamidous acid, N,N,N’,N’-tetramethyl-, ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphorodiamidous acid, N,N,N’,N’-tetramethyl-, ethyl ester involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Phosphorodiamidous acid, N,N,N’,N’-tetramethyl-, methyl ester: Similar structure but with a methyl group instead of an ethyl group.
Phosphorodiamidous acid, N,N,N’,N’-tetramethyl-, isopropyl ester: Contains an isopropyl group instead of an ethyl group.
Uniqueness
Phosphorodiamidous acid, N,N,N’,N’-tetramethyl-, ethyl ester is unique due to its specific ethyl ester group, which imparts distinct chemical and physical properties compared to its methyl and isopropyl counterparts. These properties make it suitable for specific applications in research and industry.
Properties
CAS No. |
3402-24-2 |
|---|---|
Molecular Formula |
C6H17N2OP |
Molecular Weight |
164.19 g/mol |
IUPAC Name |
N-[dimethylamino(ethoxy)phosphanyl]-N-methylmethanamine |
InChI |
InChI=1S/C6H17N2OP/c1-6-9-10(7(2)3)8(4)5/h6H2,1-5H3 |
InChI Key |
CMCMBIRWWIKAGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(N(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-3-en-1-one](/img/structure/B14179364.png)
![3-Chloro-8-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B14179371.png)


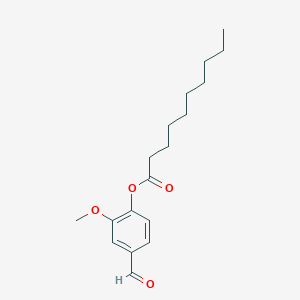
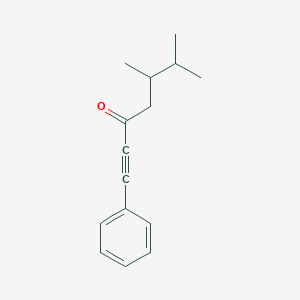
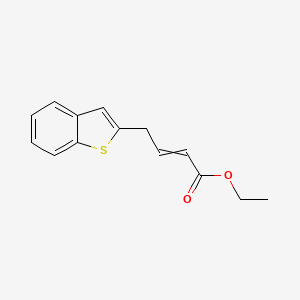
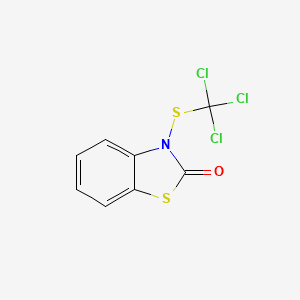
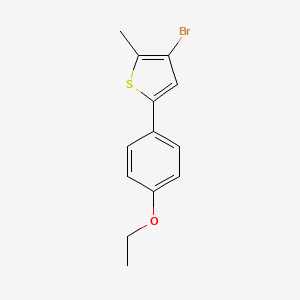
![2-[(Oct-7-ene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14179412.png)
![1,3,4,5-Tetrafluoro-2-iodo-7-azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14179415.png)
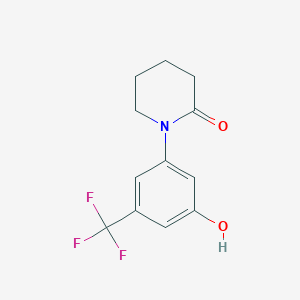
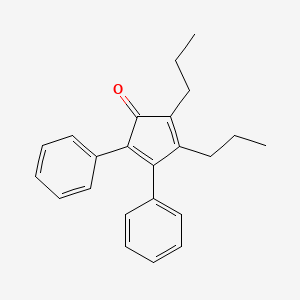
![(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-4-methylpentanoic acid](/img/structure/B14179439.png)
